molecular formula C22H23N3O2S B077590 Dansyltryptamine CAS No. 13285-17-1

Dansyltryptamine

Cat. No.: B077590
CAS No.: 13285-17-1
M. Wt: 393.5 g/mol
InChI Key: FLXFAXABPSTODQ-UHFFFAOYSA-N
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Description

Dansyltryptamine is a chemical compound with the molecular formula C22H23N3O2S. It is a derivative of tryptamine, where the tryptamine moiety is modified by the addition of a dansyl group. The dansyl group is a sulfonamide derivative of naphthalene, which is known for its fluorescent properties. This compound is primarily used in biochemical research due to its ability to act as a fluorescent probe.

Mechanism of Action

Dansyltryptamine is a chemical compound with the empirical formula C22H23N3O2S . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that tryptamine derivatives often interact with serotonin receptors , which play a crucial role in various physiological and pathological processes, including mood regulation, intestinal movement, and cardiovascular function .

Mode of Action

Similar compounds, such as tryptamine derivatives, are known to act as serotonin receptor agonists . This means they bind to serotonin receptors and mimic the action of serotonin, leading to a series of intracellular events that result in the physiological response .

Biochemical Pathways

This compound is likely involved in the tryptamine pathway, which is known to lead to the bioactive auxin, indole-3-acetic acid (IAA). This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA . .

Pharmacokinetics

A related compound, n,n-dimethyltryptamine (dmt), has been shown to have rapid pharmacokinetics, with a mean elimination half-life of 9-12 minutes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

Based on its potential interaction with serotonin receptors, it may influence mood, cognition, and various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyltryptamine can be synthesized through the reaction of tryptamine with dansyl chloride. The reaction typically involves the following steps:

    Preparation of Dansyl Chloride Solution: Dansyl chloride is dissolved in an appropriate solvent such as acetone or dichloromethane.

    Reaction with Tryptamine: Tryptamine is added to the dansyl chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the this compound product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dansyltryptamine undergoes various chemical reactions, including:

    Oxidation: The indole ring in this compound can be oxidized under specific conditions to form various oxidation products.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield tryptamine and the corresponding sulfonic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Substituted sulfonamide derivatives.

    Hydrolysis: Tryptamine and sulfonic acid derivatives.

Scientific Research Applications

Dansyltryptamine has several scientific research applications, including:

    Fluorescent Probing: Due to its fluorescent properties, this compound is used as a probe in biochemical assays to study protein-ligand interactions, enzyme activities, and cellular processes.

    Amino Acid Analysis: this compound is used in the derivatization of amino acids for their quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS).

    Neuropharmacology: As a derivative of tryptamine, this compound is studied for its potential effects on neurotransmitter systems and its role in neuropharmacological research.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: The parent compound of dansyltryptamine, known for its role as a neurotransmitter and its involvement in various biological processes.

    Dimethyltryptamine: A naturally occurring psychedelic compound with structural similarities to tryptamine.

    Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.

Uniqueness of this compound

This compound is unique due to the presence of the dansyl group, which imparts fluorescent properties to the molecule. This makes it particularly useful as a fluorescent probe in biochemical research, allowing for the visualization and tracking of biological processes. Additionally, the combination of the tryptamine moiety with the dansyl group provides a unique tool for studying interactions with neurotransmitter systems and other biological targets.

Properties

IUPAC Name

5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFAXABPSTODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342535
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13285-17-1
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13285-17-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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